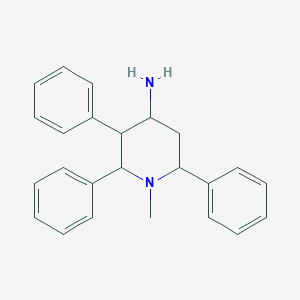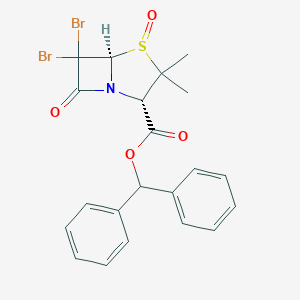
Benzhydryl-6,6-dibromopenicillanate-1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl-6,6-dibromopenicillanate-1-oxide (BDPO) is a synthetic compound that has been widely used in scientific research. BDPO is a potent inhibitor of bacterial penicillin-binding proteins (PBPs) and has been used to study bacterial cell wall biosynthesis.
Wirkmechanismus
Benzhydryl-6,6-dibromopenicillanate-1-oxide inhibits PBPs by binding to their active site and preventing them from cross-linking peptidoglycan chains in the bacterial cell wall. This leads to the inhibition of bacterial cell wall biosynthesis and ultimately bacterial cell death. Benzhydryl-6,6-dibromopenicillanate-1-oxide has been shown to be effective against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects:
Benzhydryl-6,6-dibromopenicillanate-1-oxide has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on humans. However, it is important to note that Benzhydryl-6,6-dibromopenicillanate-1-oxide is a synthetic compound and its long-term effects on human health are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Benzhydryl-6,6-dibromopenicillanate-1-oxide is a potent inhibitor of PBPs and has been widely used in scientific research. It has several advantages, including its high potency, broad-spectrum activity, and low toxicity profile. However, Benzhydryl-6,6-dibromopenicillanate-1-oxide also has some limitations, including its complex synthesis method, high cost, and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of Benzhydryl-6,6-dibromopenicillanate-1-oxide in scientific research. One area of interest is the development of new antibiotics that target PBPs and other enzymes involved in bacterial cell wall biosynthesis. Another area of interest is the study of the role of PBPs in bacterial virulence and pathogenesis. Additionally, Benzhydryl-6,6-dibromopenicillanate-1-oxide could be used as a tool to study the structure and function of PBPs and other enzymes involved in bacterial cell wall biosynthesis. Overall, Benzhydryl-6,6-dibromopenicillanate-1-oxide has the potential to be a valuable tool in scientific research for many years to come.
Synthesemethoden
Benzhydryl-6,6-dibromopenicillanate-1-oxide can be synthesized using a multi-step process that involves the reaction of penicillin G with benzhydryl bromide, followed by oxidation with hydrogen peroxide. The final product is obtained by purification through crystallization. The synthesis of Benzhydryl-6,6-dibromopenicillanate-1-oxide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Benzhydryl-6,6-dibromopenicillanate-1-oxide has been extensively used in scientific research to study bacterial cell wall biosynthesis. It is a potent inhibitor of PBPs, which are enzymes involved in the synthesis of the bacterial cell wall. Benzhydryl-6,6-dibromopenicillanate-1-oxide has been used to study the mechanism of action of PBPs and their role in bacterial cell wall biosynthesis. It has also been used to study the effect of other antibiotics on the bacterial cell wall.
Eigenschaften
CAS-Nummer |
123285-25-6 |
|---|---|
Produktname |
Benzhydryl-6,6-dibromopenicillanate-1-oxide |
Molekularformel |
C21H19Br2NO4S |
Molekulargewicht |
541.3 g/mol |
IUPAC-Name |
benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H19Br2NO4S/c1-20(2)16(24-18(26)21(22,23)19(24)29(20)27)17(25)28-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+,29?/m0/s1 |
InChI-Schlüssel |
KUCBNJSCRJWDNK-BIESAPRGSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Synonyme |
(2S,5R)-6,6-Dibromo-2β-(benzhydryloxycarbonyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-4-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



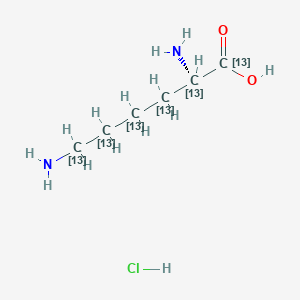
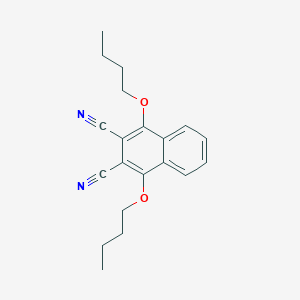
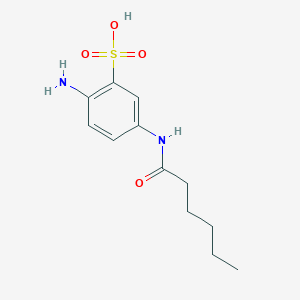
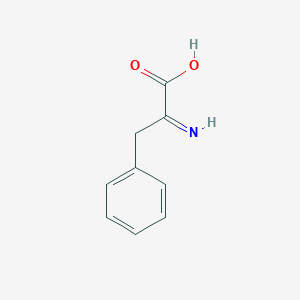
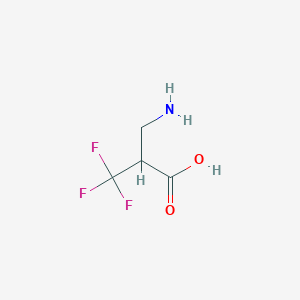

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)

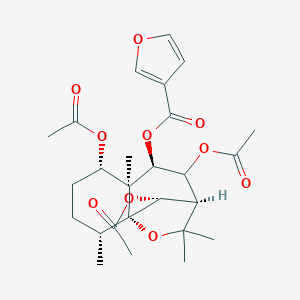
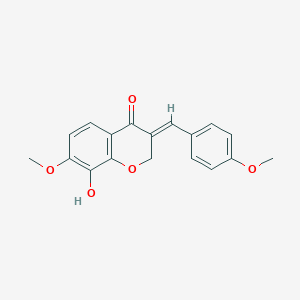
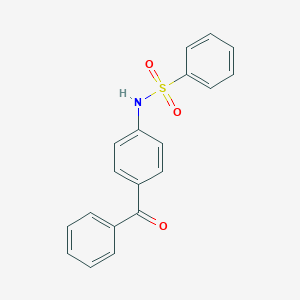
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)
